molecular formula C9H8ClFO3 B3378944 3-(4-Chloro-3-fluorophenoxy)propanoic acid CAS No. 1499920-96-5

3-(4-Chloro-3-fluorophenoxy)propanoic acid

Cat. No.: B3378944
CAS No.: 1499920-96-5
M. Wt: 218.61
InChI Key: MXWCSIQMIPQHNF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-Chloro-3-fluorophenoxy)propanoic acid typically involves the use of 3-(4-fluorophenoxy)propanenitrile as a starting reagent . The reaction conditions and specific synthetic routes can vary, but they generally involve the introduction of a chloro group to the fluorophenoxy moiety. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

3-(4-Chloro-3-fluorophenoxy)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for 3-(4-Chloro-3-fluorophenoxy)propanoic acid is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways related to its chemical structure. The chloro and fluoro groups may play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

3-(4-Chloro-3-fluorophenoxy)propanoic acid can be compared to similar compounds such as:

The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWCSIQMIPQHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499920-96-5
Record name 3-(4-chloro-3-fluorophenoxy)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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